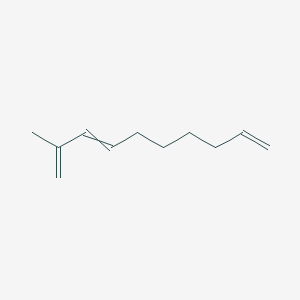
1-Bromo-1,2,2-trichlorodiphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1,2,2-trichlorodiphosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of bromine and chlorine atoms attached to a diphosphane backbone
Vorbereitungsmethoden
The synthesis of 1-Bromo-1,2,2-trichlorodiphosphane typically involves the reaction of phosphorus trichloride with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Bromo-1,2,2-trichlorodiphosphane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various phosphorus-containing products.
Elimination Reactions: It can undergo elimination reactions to form unsaturated phosphorus compounds.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1,2,2-trichlorodiphosphane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a precursor for the preparation of phosphorus-containing ligands.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-Bromo-1,2,2-trichlorodiphosphane exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. These interactions can lead to the formation of stable complexes or the transfer of phosphorus atoms to other molecules. The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1,2,2-trichlorodiphosphane can be compared with other similar organophosphorus compounds, such as:
Phosphorus Trichloride: A simpler compound with only chlorine atoms attached to the phosphorus.
1,2-Dibromo-1,2-dichlorodiphosphane: A related compound with both bromine and chlorine atoms but in different positions.
Triphenylphosphine: An organophosphorus compound with phenyl groups attached to the phosphorus.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
157252-03-4 |
|---|---|
Molekularformel |
BrCl3P2 |
Molekulargewicht |
248.21 g/mol |
IUPAC-Name |
bromo-chloro-dichlorophosphanylphosphane |
InChI |
InChI=1S/BrCl3P2/c1-5(2)6(3)4 |
InChI-Schlüssel |
ZNRXMYFFCGUNRY-UHFFFAOYSA-N |
Kanonische SMILES |
P(P(Cl)Br)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)



![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)





